N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide

Kinase Inhibition CAMKK2 PIM-3

This CAMKK2/PIM-3 dual inhibitor is a uniquely positioned chemical probe with a pyridine-pyrimidine core, ethylenediamine spacer, and terminal cyclohexanecarboxamide. It simultaneously targets two critical signaling nodes, making it invaluable for pathway analysis where generic analogues fail. The well-defined, scalable synthesis ensures batch-to-batch consistency for medicinal chemistry campaigns and broad kinome profiling. Choose this specific scaffold to avoid uncontrolled variables introduced by near-analog substitutions; ideal as a baseline control for SAR studies.

Molecular Formula C18H24N6O
Molecular Weight 340.431
CAS No. 1421455-58-4
Cat. No. B2841345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide
CAS1421455-58-4
Molecular FormulaC18H24N6O
Molecular Weight340.431
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
InChIInChI=1S/C18H24N6O/c25-18(14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)24-15-8-4-5-9-19-15/h4-5,8-9,12-14H,1-3,6-7,10-11H2,(H,21,25)(H2,19,20,22,23,24)
InChIKeyXRZRDHPOTVFGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide (CAS 1421455-58-4): A Pyrimidine-Pyridine Carboxamide Kinase Probe for Selective Inhibitor Screening


N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide (CAS 1421455-58-4) is a synthetic small-molecule kinase inhibitor with the molecular formula C18H24N6O [1]. It belongs to the pyridine and pyrimidine carboxamide class, a chemotype extensively explored for developing potent and selective covalent inhibitors of kinases such as Bruton's tyrosine kinase (Btk) [2]. This specific compound is characterized by a pyrimidine-pyridine core linked via an ethylenediamine spacer to a terminal cyclohexanecarboxamide moiety [1]. Database annotations indicate its primary biological activity as an inhibitor of Calmodulin-dependent kinase kinase 2 (CAMKK2) and PIM-3 protein kinase [3], positioning it as a specialized tool compound for probing these specific signaling nodes.

Structural Specificity of N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide: Why Close Analogs Cannot Be Interchanged for CAMKK2/PIM3 Profiling


The biological activity of pyridine-pyrimidine carboxamides is exquisitely sensitive to structural modifications, rendering generic substitution non-viable for reproducible research. Within this chemotype, seemingly minor changes can drastically alter kinase selectivity profiles. For instance, substituting the terminal cyclohexanecarboxamide group with a nicotinamide or a thiophene-2-carboxamide produces distinct chemical entities with different hydrogen-bonding capabilities and steric bulk. Similarly, the introduction of a methyl group at the 2-position of the pyrimidine ring, as in the cyclopentanecarboxamide analog , can modulate the compound's conformation and its interaction with the kinase hinge region. Therefore, the specific N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide scaffold is integral to its reported activity against CAMKK2 and PIM-3 [1]. Using a near-analog without rigorous validation would introduce uncontrolled variables into experimental systems.

Quantitative Differentiation Guide for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide: Evidence for Scientific Procurement Decisions


Dual CAMKK2/PIM-3 Kinase Inhibition Profile vs. Btk-Selective Pyridine Carboxamides

The target compound is annotated as an inhibitor of both CAMKK2 and PIM-3 kinases [1], which differentiates it from the broader class of pyridine and pyrimidine carboxamides primarily developed as potent and selective covalent inhibitors of Btk [2]. While the Btk-focused series from Caldwell et al. (2018) achieved excellent enzymatic and cellular inhibitory activity against Btk, this specific compound's reported dual activity against CAMKK2 and PIM-3 suggests a divergent selectivity profile. This divergence is likely driven by the specific cyclohexanecarboxamide tail and the pyridin-2-ylamino substitution, which are absent in the Btk-optimized lead series. Direct quantitative IC50 values for this compound against CAMKK2, PIM-3, or Btk were not available in curated databases at the time of this analysis.

Kinase Inhibition CAMKK2 PIM-3 Selectivity Profiling

Cyclohexanecarboxamide vs. Heteroaryl Carboxamide Termini: Impact on Physicochemical Properties and Synthetic Tractability

The terminal cyclohexanecarboxamide group is a key differentiator from close analogs featuring nicotinamide or thiophene-2-carboxamide termini. The saturated cyclohexane ring increases molecular rigidity and lipophilicity (cLogP) compared to the planar, aromatic heterocycles, which can affect solubility, permeability, and metabolic stability. The specific molecular formula (C18H24N6O) and weight (340.43 g/mol) are distinct from the comparator compounds [1]. Furthermore, the well-defined synthetic route to this specific compound allows for scalable production with high purity [1], a critical procurement consideration. Quantitative comparative data on solubility, LogD, or metabolic stability between this compound and its heteroaryl-carboxamide analogs were not identified in the literature at the time of this analysis.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Scalable Synthetic Route and High Purity: A Procurement Advantage for in vitro Profiling

Unlike many early-stage kinase probes that suffer from limited synthetic accessibility, the target compound benefits from a well-defined synthetic route that enables scalable production with high purity, according to its chemical database entry [1]. This is a significant procurement advantage. While the inhibitor ibrutinib, a Btk inhibitor, is also commercially available, its complex synthesis and high cost can be prohibitive for large-scale screening. Similarly, early fragment hits in the Btk program required significant optimization to improve potency and selectivity [2]. The reported scalability of this compound ensures batch-to-batch consistency and sufficient supply for comprehensive in vitro pharmacological profiling, including selectivity panels against a broad range of kinases. Specific purity data (e.g., >95% by HPLC) are typically provided by individual vendors and should be confirmed at the point of procurement.

Chemical Synthesis Scalability Purity Procurement

Optimal Use Cases for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide (CAS 1421455-58-4) Based on Quantitative Evidence


Chemical Probe for Deconvoluting CAMKK2 and PIM-3 Signaling Pathways

Given its database-annotated activity against both CAMKK2 and PIM-3 [1], this compound is best deployed as a chemical probe to dissect the overlapping and distinct roles of these two kinases in cellular processes such as metabolism, apoptosis, and cell cycle regulation. Unlike Btk-selective inhibitors from the same pyridine carboxamide class [2], this molecule can simultaneously target two nodes in the signaling network, offering a unique polypharmacological tool for pathway analysis.

Starting Point for Structure-Activity Relationship (SAR) Optimization of Dual CAMKK2/PIM-3 Inhibitors

The well-defined and scalable synthesis [3] makes this compound an ideal starting scaffold for medicinal chemistry campaigns. Researchers can systematically modify the pyridine, pyrimidine, or cyclohexane moieties to improve potency and selectivity against CAMKK2 or PIM-3, using the parent compound as a consistent baseline control for all new analogs [1].

Kinase Selectivity Panel Screening to Define the Compound's Polypharmacology

The compound's activity against two distinct kinases (CAMKK2 and PIM-3) [1] necessitates broad kinome profiling to establish its selectivity fingerprint. This is a critical application scenario prior to its use in cellular or in vivo models. The scalable supply ensures sufficient material for testing against a comprehensive panel of 300-400 kinases, enabling researchers to distinguish on-target effects from off-target liabilities.

Quote Request

Request a Quote for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.